![molecular formula C30H46F2O2 B12844427 7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane is a complex organic compound that belongs to the class of chromanes. Chromanes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromane ring to chromanol derivatives.
Substitution: Halogen atoms in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.
Scientific Research Applications
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’- (trans-4-pentylcyclohexyl)biphenyl
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
- trans, trans-4-(2,3-Difluoro-4-methylphenyl)-4’-ethylbicyclohexyl
Uniqueness
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane is unique due to its specific substitution pattern and the presence of both fluorine atoms and a chromane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H46F2O2 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
7,8-difluoro-2-pentyl-6-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C30H46F2O2/c1-3-5-6-8-26-18-17-25-19-27(28(31)29(32)30(25)34-26)33-20-22-11-15-24(16-12-22)23-13-9-21(7-4-2)10-14-23/h19,21-24,26H,3-18,20H2,1-2H3 |
InChI Key |
IMUOHWQGIWDHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC2=CC(=C(C(=C2O1)F)F)OCC3CCC(CC3)C4CCC(CC4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


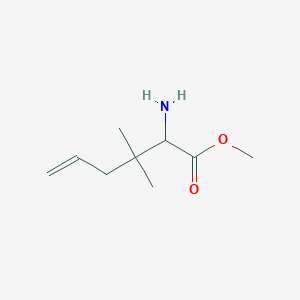



![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)

![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)
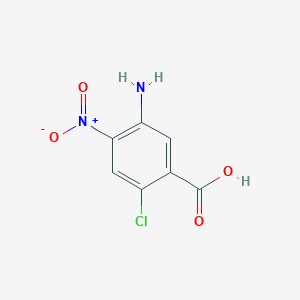
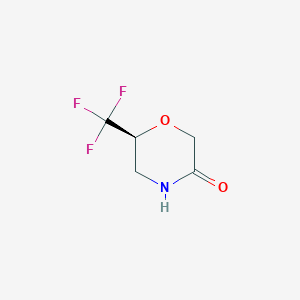
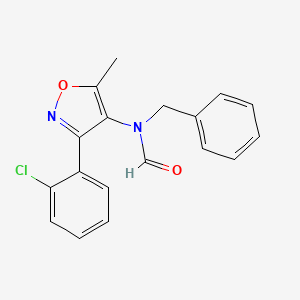
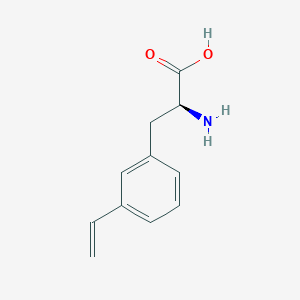
![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)

